molecular formula C11H15NO2S B1611637 4-(Cyclopentylsulfonyl)aniline CAS No. 86810-83-5

4-(Cyclopentylsulfonyl)aniline

Cat. No.: B1611637
CAS No.: 86810-83-5
M. Wt: 225.31 g/mol
InChI Key: RVGOJORVZBRFCG-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfonyl)aniline is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a cyclopentylsulfonyl group attached to an aniline ring. This compound is widely used in various fields, including medical, environmental, and industrial research, due to its unique properties.

Preparation Methods

The synthesis of 4-(Cyclopentylsulfonyl)aniline typically involves the reaction of cyclopentylsulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

4-(Cyclopentylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

4-(Cyclopentylsulfonyl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in biochemical research to study enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

4-(Cyclopentylsulfonyl)aniline can be compared with other sulfonamide compounds, such as:

    4-(Methylsulfonyl)aniline: Similar structure but with a methyl group instead of a cyclopentyl group.

    4-(Ethylsulfonyl)aniline: Contains an ethyl group in place of the cyclopentyl group.

    4-(Phenylsulfonyl)aniline: Features a phenyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-cyclopentylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGOJORVZBRFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514009
Record name 4-(Cyclopentanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86810-83-5
Record name 4-(Cyclopentanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 2 (13.1 g) was dissolved in acetic acid (150 ml) and hydrogenated over palladium on activated carbon (1.6 g) with stirring overnight. The mixture was filtered through Celite filter aid, and the filtrate was evaporated to give a yellow/green oil. The oil was taken up in methanol and an insoluble precipitate filtered off; the filtrate was evaporated in vacuo to give a yellow solid. Trituration with ether and filtration gave the title compound as a pale yellow solid (8.1 g).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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